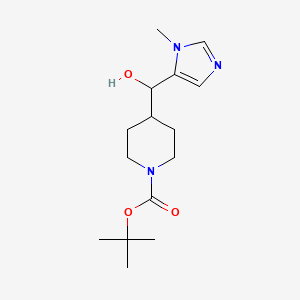










|
REACTION_CXSMILES
|
[OH:1][CH:2]([C:16]1[N:20]([CH3:21])[CH:19]=[N:18][CH:17]=1)[CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1>O1CCOCC1.O=[Mn]=O>[CH3:21][N:20]1[C:16]([C:2]([CH:3]2[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)=[O:1])=[CH:17][N:18]=[CH:19]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C1CCN(CC1)C(=O)OC(C)(C)C)C1=CN=CN1C
|
|
Name
|
crude filtrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
28.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 100° C. under air overnight (17 hrs)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred under air at 100° C. for 6.5 hours
|
|
Duration
|
6.5 h
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 18 days
|
|
Duration
|
18 d
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite®
|
|
Type
|
WASH
|
|
Details
|
the black filter cake washed with EtOAc
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction was then filtered as above and
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to provide the crude title compound as a clear dark yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
This was flash chromatographed with an EtOAc to 50% acetone/EtOAc gradient
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |